molecular formula C15H16ClNO2 B5162671 1H-Pyrrole-3-carboxylicacid,4-(2-chlorophenyl)-2,5-dimethyl-,ethylester(9CI)

1H-Pyrrole-3-carboxylicacid,4-(2-chlorophenyl)-2,5-dimethyl-,ethylester(9CI)

Cat. No.: B5162671
M. Wt: 277.74 g/mol
InChI Key: PWWWDFVOCGZUIK-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylicacid,4-(2-chlorophenyl)-2,5-dimethyl-,ethylester(9CI) is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylicacid,4-(2-chlorophenyl)-2,5-dimethyl-,ethylester(9CI) typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylicacid,4-(2-chlorophenyl)-2,5-dimethyl-,ethylester(9CI) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the chlorophenyl group to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or neutral conditions.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and dechlorinated phenyl derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Pyrrole-3-carboxylicacid,4-(2-chlorophenyl)-2,5-dimethyl-,ethylester(9CI) has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylicacid,4-(2-chlorophenyl)-2,5-dimethyl-,ethylester(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorophenyl group and the ester functionality can influence its binding affinity and specificity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-3-carboxylicacid,4-phenyl-2,5-dimethyl-,ethylester: Similar structure but lacks the chlorine atom on the phenyl ring.

    1H-Pyrrole-3-carboxylicacid,4-(2-bromophenyl)-2,5-dimethyl-,ethylester: Contains a bromine atom instead of chlorine.

    1H-Pyrrole-3-carboxylicacid,4-(2-fluorophenyl)-2,5-dimethyl-,ethylester: Contains a fluorine atom instead of chlorine.

Uniqueness

1H-Pyrrole-3-carboxylicacid,4-(2-chlorophenyl)-2,5-dimethyl-,ethylester(9CI) is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrole ring, ester functionality, and chlorophenyl group provides a versatile scaffold for the development of new compounds with diverse applications in various fields.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-4-19-15(18)14-10(3)17-9(2)13(14)11-7-5-6-8-12(11)16/h5-8,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWWDFVOCGZUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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